molecular formula C18H24N4OS B2566958 2-{[(4-Methylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one CAS No. 1221715-27-0

2-{[(4-Methylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one

Cat. No.: B2566958
CAS No.: 1221715-27-0
M. Wt: 344.48
InChI Key: UTTFGNKGXYPLAM-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C18H24N4OS and its molecular weight is 344.48. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Biological Activities

  • The design and synthesis of novel thiopyrimidine-glucuronide compounds, including derivatives of dihydropyrimidinones, have been explored for promising biological activities. These activities include antimicrobial, antiviral, anticancer, and enzyme inhibition properties, underlining the importance of the dihydropyrimidinone core in drug discovery (Wanare, 2022).

Heterocyclic Systems and Biological Activities

  • Heterocyclic systems with a pyrimidine nucleus, similar to the compound , display a wide spectrum of biological activities. These activities range from antimicrobial to anticancer, highlighting the versatility of pyrimidine derivatives in addressing various therapeutic needs (Bassyouni & Fathalla, 2013).

Structural Insights and Enzyme Inhibition

  • Structural characterization of disubstituted dihydropyrimidine derivatives has provided insights into their potential as enzyme inhibitors. The structural analysis helps in understanding the binding mechanisms and enhancing the inhibitory effects against specific targets, such as dihydrofolate reductase, a key enzyme in the folate pathway critical for DNA synthesis (Al-Wahaibi et al., 2021).

Antitumor Activity

  • The synthesis and evaluation of new pyrido[2,3-d]pyrimidine derivatives have been conducted, showing potent antitumor activity. This research underscores the potential of pyrimidine derivatives in cancer therapy, with certain compounds exhibiting potent efficacy in in vitro and in vivo models (Gineinah et al., 2013).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

  • Research into classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates has demonstrated potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds are crucial for developing new anticancer agents, given their roles in nucleotide biosynthesis pathways (Gangjee et al., 2008).

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-14-3-5-15(6-4-14)13-24-18-19-11-16(17(23)20-18)12-22-9-7-21(2)8-10-22/h3-6,11H,7-10,12-13H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTFGNKGXYPLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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